2-(OCTYLSULFONYL)ETHYL 1-OCTANESULFONATE
Description
2-(Octylsulfonyl)ethyl 1-octanesulfonate is a synthetic sulfonate ester characterized by two distinct sulfonyl groups: an octylsulfonyl moiety and a 1-octanesulfonate group linked via an ethyl spacer.
Properties
IUPAC Name |
2-octylsulfonylethyl octane-1-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O5S2/c1-3-5-7-9-11-13-16-24(19,20)18-15-23-25(21,22)17-14-12-10-8-6-4-2/h3-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWPFIJSQHYUSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCS(=O)(=O)CCOS(=O)(=O)CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(OCTYLSULFONYL)ETHYL 1-OCTANESULFONATE typically involves the sulfonylation of octyl alcohols. One common method is the reaction of octyl alcohol with sulfonyl chloride in the presence of a base such as pyridine . The reaction conditions often include mild temperatures and the use of molecular sieves to remove water formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(OCTYLSULFONYL)ETHYL 1-OCTANESULFONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The sulfonate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonate group under mild conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted sulfonates.
Scientific Research Applications
2-(OCTYLSULFONYL)ETHYL 1-OCTANESULFONATE is used in a wide range of scientific research applications:
Chemistry: It serves as a reagent in organic synthesis and catalysis.
Biology: The compound is used in biochemical assays and as a surfactant in cell biology.
Medicine: It is employed in drug formulation and delivery systems.
Industry: The compound is used in the production of detergents and surfactants.
Mechanism of Action
The mechanism of action of 2-(OCTYLSULFONYL)ETHYL 1-OCTANESULFONATE involves its ability to act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds. It interacts with molecular targets such as cell membranes and proteins, facilitating various biochemical processes .
Comparison with Similar Compounds
Research Findings and Methodological Insights
- Virtual Screening : Ligand-based approaches using Tanimoto similarity could prioritize analogs of this compound for drug development or material science applications .
- Analytical Techniques : Mass spectrometry comparisons with NIST library entries and calibration against related standards are critical for identification and quantification .
- Dissimilarity Applications: In materials science, minor structural variations (e.g., chain length, linker groups) significantly alter colloidal behavior, as seen in sodium 1-octanesulfonate’s role in particle-droplet interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
